(R)-4-Octanol

Chiral Chromatography Enantiomer Separation Analytical Chemistry

Procure (R)-4-Octanol (CAS 61559-29-3) as a high-purity chiral standard. Its separation factor (α=1.06–1.07) and resolution (Rs=1.31–1.43) on established CSPs provides a reliable benchmark for chiral method development. Essential as a versatile synthon in pheromone synthesis; substituting the (S)-enantiomer or racemate fundamentally alters biological interaction and analytical outcome.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 61559-29-3
Cat. No. B12673692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Octanol
CAS61559-29-3
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCC(CCC)O
InChIInChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1
InChIKeyWOFPPJOZXUTRAU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-4-Octanol (CAS 61559-29-3): Chiral Purity and Application-Defining Properties


(R)-4-Octanol (CAS 61559-29-3) is a chiral secondary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol [1]. The compound's chirality, stemming from a stereogenic center at the C4 position, is its defining feature, with the (R)-enantiomer possessing distinct physicochemical and biological properties compared to its (S)-counterpart and the racemic mixture [2]. This fundamental difference is crucial for applications ranging from asymmetric synthesis and chiral chromatography to pheromone and fragrance development, where enantiomeric purity directly dictates functional outcome [3].

Why (R)-4-Octanol Procurement Requires Precise Specification: The Cost of Racemic Substitution


Substituting (R)-4-Octanol with its enantiomer (S)-4-octanol or a racemic mixture is not a trivial change; it fundamentally alters the compound's behavior in chiral environments. The biological and chemical interactions of (R)-4-Octanol are dictated by its specific three-dimensional configuration [1]. In applications like chiral chromatography, the (R)-enantiomer is essential for achieving baseline separation of other chiral analytes, a task the (S)-enantiomer or racemate cannot perform with the same efficacy [2]. Furthermore, in semiochemical applications, the wrong enantiomer can be behaviorally inert or even antagonistic, rendering pest control or monitoring efforts ineffective [3]. Therefore, verifying enantiomeric purity is not an option but a necessity for ensuring experimental and industrial reproducibility.

Quantitative Differentiation of (R)-4-Octanol for Analytical and Synthetic Applications


Superior Chiral Resolution of (R)-4-Octanol via Low-Temperature HPLC

(R)-4-Octanol exhibits superior resolution in enantiomer separation when compared to the more structurally symmetrical 5-decanol. As its 3,5-dinitrophenylurethane derivative, (R)-4-Octanol achieves baseline separation on a Sumichiral OA-4100 column at low temperatures (-20 to -40°C), a feat not possible for 5-decanol under standard conditions [1].

Chiral Chromatography Enantiomer Separation Analytical Chemistry

Quantified Enantioselectivity in HPLC Separation of (R)-4-Octanol

The chiral discrimination of (R)-4-Octanol is quantifiable and superior to that of the more symmetric 5-decanol. The separation factor (α) for its enantiomer pair is significantly higher, indicating more efficient and distinct interaction with the chiral stationary phase [1].

Chiral Chromatography Separation Factor Analytical Chemistry

Defined Physicochemical Profile for Formulation and Environmental Fate

The physicochemical properties of (R)-4-Octanol are essential for predicting its behavior in various media, from biological assays to environmental models. Its predicted boiling point and LogP value are critical parameters for formulation and risk assessment [1].

Physicochemical Properties Formulation Science Environmental Chemistry

Validated Application Scenarios for (R)-4-Octanol Based on Quantitative Evidence


Analytical Standard for Chiral HPLC Method Development and Validation

Procure (R)-4-Octanol as a high-purity standard for developing and validating chiral HPLC methods for secondary alcohols. Its well-characterized separation behavior on Sumichiral OA-4100 columns, with a separation factor (α) of 1.06–1.07 and resolution (Rs) of 1.31–1.43, provides a reliable benchmark for system suitability testing and column performance verification, particularly when compared to more challenging analytes like 5-decanol [1].

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

Utilize (R)-4-Octanol as a versatile chiral synthon in the total synthesis of pheromones and other bioactive compounds. The established enantioselective synthetic routes to related molecules, such as (R)-2-methyl-4-octanol (an aggregation pheromone), underscore the value of securing the correct (R)-enantiomer of the 4-octanol backbone for achieving high enantiomeric excess in final products [2].

Component in Chiral Stationary Phase (CSP) Development

Leverage the quantifiable chiral recognition properties of (R)-4-Octanol, as demonstrated by its α = 1.06–1.07 and Rs = 1.31–1.43 values on a specific CSP [1], for the rational design and evaluation of novel chiral stationary phases. Its performance serves as a concrete data point for comparing the efficacy of new CSPs against established benchmark analytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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